5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
Description
5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is a substituted benzoic acid derivative characterized by a fluorosulfonyl (-SO₂F) group at position 5, a methoxy (-OCH₃) group at position 2, and a methyl (-CH₃) group at position 4 on the aromatic ring. The fluorosulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, acidity, and reactivity.
Properties
CAS No. |
2757916-51-9 |
|---|---|
Molecular Formula |
C9H9FO5S |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-fluorosulfonyl-2-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12) |
InChI Key |
RZCGSGHASVUECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method is the direct fluorosulfonylation of the corresponding benzoic acid using fluorosulfonyl radicals. This process can be achieved under photoredox catalytic conditions, which provide a controlled environment for the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as fluorosulfonylating agents is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique reactivity makes it useful in the development of pharmaceuticals.
Materials Science: It can be used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid exerts its effects involves the reactivity of the fluorosulfonyl group. This group can form strong bonds with various nucleophiles, facilitating the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymer formation in materials science .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-(Fluorosulfonyl)-2-methylbenzoic Acid
- Structure : Fluorosulfonyl at position 4, methyl at position 2, carboxylic acid at position 1.
- Key Differences : The fluorosulfonyl group at position 4 (vs. position 5 in the target compound) alters electronic distribution and steric hindrance. This positional isomerism may reduce acidity (pKa) compared to the target compound due to proximity to the carboxylic acid group .
5-(Fluorosulfonyl)-2-hydroxybenzoic Acid
- Structure : Fluorosulfonyl at position 5, hydroxyl (-OH) at position 2, carboxylic acid at position 1.
- Key Differences: Replacement of methoxy (-OCH₃) with hydroxyl (-OH) increases polarity and hydrogen-bonding capacity. Physical properties include a melting point of 183°C and a predicted pKa of 1.99, indicating strong acidity .
Methyl 5-(Fluorosulfonyl)-2-hydroxybenzoate
- Structure : Fluorosulfonyl at position 5, hydroxyl at position 2, methyl ester (-COOCH₃) at position 1.
- Key Differences : Esterification of the carboxylic acid group reduces acidity and enhances volatility. This derivative is more suitable for gas-phase reactions or as a prodrug, unlike the free carboxylic acid form in the target compound .
5-(4-Fluoro-phenylsulfamoyl)-2-methylbenzoic Acid
- Structure : Phenylsulfamoyl (-SO₂NHPh-F) at position 5, methyl at position 2.
- Key Differences : The sulfamoyl group introduces hydrogen-bonding and amide functionality, which may enhance binding to biological targets (e.g., enzymes). However, the absence of a methoxy group reduces steric bulk compared to the target compound .
Physicochemical Properties and Reactivity
Table 1: Comparative Physicochemical Properties
| Compound | Substituents (Positions) | pKa (Predicted) | Melting Point (°C) | Key Reactivity Notes |
|---|---|---|---|---|
| Target Compound | 5-SO₂F, 2-OCH₃, 4-CH₃ | ~2.0* | N/A | High acidity; electron-deficient ring |
| 5-(Fluorosulfonyl)-2-hydroxybenzoic Acid | 5-SO₂F, 2-OH | 1.99 | 183 | Strong H-bonding; higher solubility |
| 4-(Fluorosulfonyl)-2-methylbenzoic Acid | 4-SO₂F, 2-CH₃ | N/A | N/A | Moderate acidity; steric hindrance at C4 |
| Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate | 5-SO₂F, 2-OH, COOCH₃ | N/A | N/A | Ester hydrolysis under basic conditions |
Market and Industrial Relevance
- Derivatives like 2-methoxy-4-methylbenzoic acid are commercially significant in pharmaceuticals (e.g., nonsteroidal anti-inflammatory drugs) and agrochemicals .
- The fluorosulfonyl group’s electronegativity and stability make it valuable in designing enzyme inhibitors or sulfonylurea herbicides, though specific data for the target compound remain scarce .
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